1-(3,5-Dimethoxyphenyl)-3-(4-hydroxy-6-propylpyrimidin-2-yl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-DIMETHOXYPHENYL)-N’-(6-OXO-4-PROPYL-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHOXYPHENYL)-N’-(6-OXO-4-PROPYL-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxyaniline and 4-propyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid.
Condensation Reaction: The aniline derivative undergoes a condensation reaction with the pyrimidine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHOXYPHENYL)-N’-(6-OXO-4-PROPYL-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3,5-DIMETHOXYPHENYL)-N’-(6-OXO-4-PROPYL-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHOXYPHENYL)-N’-(6-OXO-4-PROPYL-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: It could modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dimethoxyphenyl)guanidine: Lacks the pyrimidine ring.
N-(6-Oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)guanidine: Lacks the dimethoxyphenyl group.
Uniqueness
N-(3,5-DIMETHOXYPHENYL)-N’-(6-OXO-4-PROPYL-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE is unique due to the presence of both the dimethoxyphenyl and pyrimidine moieties, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C16H21N5O3 |
---|---|
Molecular Weight |
331.37 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C16H21N5O3/c1-4-5-10-8-14(22)20-16(19-10)21-15(17)18-11-6-12(23-2)9-13(7-11)24-3/h6-9H,4-5H2,1-3H3,(H4,17,18,19,20,21,22) |
InChI Key |
OFSMLSAUPORLJW-UHFFFAOYSA-N |
Isomeric SMILES |
CCCC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC(=CC(=C2)OC)OC |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N=C(N)NC2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.